molecular formula C27H26N2O B13751758 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline CAS No. 26580-42-7

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13751758
CAS No.: 26580-42-7
M. Wt: 394.5 g/mol
InChI Key: OIGZLRZVZOSSFE-UHFFFAOYSA-N
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Description

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that combines elements of isoquinoline and tetrahydroquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with benzoyl chloride under controlled conditions to form the benzoyl-isoquinoline intermediate. This intermediate is then subjected to further reactions, such as alkylation with ethyl groups, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored for temperature, pressure, and pH to optimize the reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline
  • 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline

Uniqueness

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

26580-42-7

Molecular Formula

C27H26N2O

Molecular Weight

394.5 g/mol

IUPAC Name

[1-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)-1H-isoquinolin-2-yl]-phenylmethanone

InChI

InChI=1S/C27H26N2O/c1-2-28-17-8-12-22-19-23(14-15-25(22)28)26-24-13-7-6-9-20(24)16-18-29(26)27(30)21-10-4-3-5-11-21/h3-7,9-11,13-16,18-19,26H,2,8,12,17H2,1H3

InChI Key

OIGZLRZVZOSSFE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)C3C4=CC=CC=C4C=CN3C(=O)C5=CC=CC=C5

Origin of Product

United States

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